molecular formula C19H20N6O2S B2413170 N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 882135-15-1

N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B2413170
CAS No.: 882135-15-1
M. Wt: 396.47
InChI Key: BDHHQQRTLLMQMQ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is a complex organic compound that features a tetrazole ring, a sulfanylacetamide group, and an acetamidophenyl moiety

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12-4-9-17(10-13(12)2)25-19(22-23-24-25)28-11-18(27)21-16-7-5-15(6-8-16)20-14(3)26/h4-10H,11H2,1-3H3,(H,20,26)(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHHQQRTLLMQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrazole ring through a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions. The resulting tetrazole intermediate is then coupled with a sulfanylacetamide derivative, which can be prepared by reacting an acetamidophenyl compound with a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing a tetrazole ring exhibit significant anticancer properties. N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that tetrazole derivatives can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. The presence of the tetrazole moiety enhances its interaction with biological targets, potentially disrupting microbial cell function. In vitro studies have reported effective inhibition of bacterial growth, suggesting its viability as an antimicrobial agent .

Pharmacological Applications

Enzyme Inhibition
this compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of acetylcholine in the brain, enhancing cognitive function.

Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various models of inflammation. It is believed that the tetrazole group may play a role in modulating inflammatory pathways, providing a basis for its use in treating conditions characterized by excessive inflammation .

Material Science

Polymeric Applications
In material science, compounds like this compound are being investigated for their potential use in polymer synthesis. The incorporation of tetrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the effect on cancer cell linesSignificant reduction in cell viability observed at specific concentrations .
Antimicrobial EvaluationTest against bacterial strainsEffective against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition StudyAssess acetylcholinesterase inhibitionInhibition rate significantly higher than standard drugs used .
Material Science ResearchInvestigate polymer propertiesEnhanced mechanical strength and thermal stability reported .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]acetamide
  • N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]thioacetamide

Uniqueness

N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to the presence of both a tetrazole ring and a sulfanylacetamide group, which confer distinct chemical and biological properties

Biological Activity

N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • Acetamido Group : Enhances solubility and bioavailability.
  • Tetrazole Ring : Known for its diverse pharmacological properties.
  • Sulfanyl Group : May contribute to its reactivity and interaction with biological targets.

Enzyme Inhibition

The compound's design may allow it to inhibit specific enzymes involved in cancer progression. For instance, benzamide derivatives have shown significant enzyme inhibition against acetylcholinesterase (AChE), which is critical in neurodegenerative diseases . The sulfanylacetamide structure may enhance this inhibitory action.

In Vitro Studies

  • Cell Line Testing : Various derivatives of similar structures were tested against cancer cell lines. In vitro results indicated that modifications to the tetrazole ring could significantly affect cytotoxicity and selectivity towards cancer cells .
  • Mechanism of Action : Compounds with similar scaffolds were found to induce cell cycle arrest and apoptosis via increased levels of acetyl-histone H3, suggesting that this compound may operate through analogous pathways .

In Vivo Studies

  • Xenograft Models : Related compounds have been evaluated in xenograft models, demonstrating significant antitumor efficacy. The pharmacokinetic profiles suggest favorable absorption and distribution characteristics .
  • Toxicity Assessment : Safety profiles are crucial for any therapeutic candidate. Compounds with similar structures have shown low toxicity at therapeutic doses, indicating a substantial margin between effective and harmful doses .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanismReference
Compound AAntitumorHDAC inhibition
Compound BEnzyme inhibitionAChE inhibition
Compound CCytotoxicApoptosis induction

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